3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol
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Description
Scientific Research Applications
Chemical Structure Analysis
Studies have analyzed compounds with structures similar to 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol, highlighting their complex chemical interactions. For example, one compound, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, forms complex sheets through hydrogen bonds, indicating intricate molecular interactions that may be relevant to understanding the properties of similar compounds (Portilla et al., 2007).
In a similar context, the structural characteristics of benzothiazole derivatives were studied, revealing that the extension of π-conjugation can significantly influence photophysical properties, which could be a crucial factor in applications related to fluorescence or energy transfer (Zhang et al., 2016).
Biological Activity
The synthesis and biological activity of compounds structurally related to 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol have been explored, particularly focusing on the isoxazole moiety. These studies reveal that such compounds can exhibit significant antimicrobial and antifungal activity, indicating potential pharmaceutical applications (Rajanarendar et al., 2008).
Another study on dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, synthesized from a compound structurally similar to the one , demonstrated considerable antimicrobial, anti-inflammatory, and analgesic activity. This highlights the potential therapeutic applications of compounds within this chemical family (Rajanarendar et al., 2013).
properties
IUPAC Name |
3-methyl-4-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-7-10(17)3-4-11(8)14-6-5-12-13(16(18)19)9(2)15-20-12/h3-7,14,17H,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJONGAIFSJQA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC=CC2=C(C(=NO2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N/C=C/C2=C(C(=NO2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol |
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